molecular formula C14H26N2O3 B11845717 tert-Butyl 3-(hydroxymethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate

tert-Butyl 3-(hydroxymethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate

Cat. No.: B11845717
M. Wt: 270.37 g/mol
InChI Key: CCLGYIFIMCUREG-UHFFFAOYSA-N
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Description

tert-Butyl 3-(hydroxymethyl)-2,8-diazaspiro[45]decane-8-carboxylate is a spirocyclic compound with a unique structure that includes both diazaspiro and carboxylate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(hydroxymethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate typically involves the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal. This reaction is carried out in toluene under reflux conditions for about 2 hours . The resulting mixture is then subjected to column chromatography to isolate the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(hydroxymethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    N,N-Dimethylformamide Dimethyl Acetal: Used in condensation reactions.

    Hydrazine Hydrate: Used in the formation of spirocyclic pyrazoles.

Major Products Formed

Scientific Research Applications

tert-Butyl 3-(hydroxymethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 3-(hydroxymethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate involves its ability to undergo condensation and substitution reactions. The molecular targets and pathways involved are primarily related to its reactivity with various reagents, leading to the formation of new chemical entities with potential biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 3-(hydroxymethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate is unique due to its specific spirocyclic structure and the presence of both diazaspiro and carboxylate functional groups. This combination of features makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C14H26N2O3

Molecular Weight

270.37 g/mol

IUPAC Name

tert-butyl 3-(hydroxymethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate

InChI

InChI=1S/C14H26N2O3/c1-13(2,3)19-12(18)16-6-4-14(5-7-16)8-11(9-17)15-10-14/h11,15,17H,4-10H2,1-3H3

InChI Key

CCLGYIFIMCUREG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(NC2)CO

Origin of Product

United States

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